molecular formula C11H9BrN2O3 B11834092 Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 1131594-37-0

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B11834092
CAS No.: 1131594-37-0
M. Wt: 297.10 g/mol
InChI Key: HEONPNIOZSBVDY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is an organic compound that features a brominated benzoate ester linked to a methyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a cyclization reaction with 3-methyl-1,2,4-oxadiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzoate ester can also participate in binding interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A structurally similar compound with a brominated benzoate ester but without the oxadiazole ring.

    Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group instead of the oxadiazole ring.

Uniqueness

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1131594-37-0

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

InChI

InChI=1S/C11H9BrN2O3/c1-6-13-10(17-14-6)8-4-3-7(5-9(8)12)11(15)16-2/h3-5H,1-2H3

InChI Key

HEONPNIOZSBVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)Br

Origin of Product

United States

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